Succinic acid peroxide

Catalog No.
S1512373
CAS No.
123-23-9
M.F
C8H10O8
M. Wt
234.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinic acid peroxide

Initiate aqueous polymerizations without organic solvents? Succinic acid peroxide (CAS 123-23-9) eliminates the need for surfactants while providing reactive carboxyl end-groups.

  • >3,600× higher water solubility vs. BPO, enabling surfactant-free latex synthesis.
  • Carboxyethyl radicals yield carboxyl-terminated chains for subsequent amidation/esterification.
  • 66°C 10-hr half-life ideal for encapsulating heat-sensitive APIs in hydrogels.
  • Clean decomposition to succinic acid derivatives avoids aromatic or sulfate residues, ensuring biocompatibility.

CAS Number

123-23-9

Product Name

Succinic acid peroxide

IUPAC Name

4-(3-carboxypropanoylperoxy)-4-oxobutanoic acid

Molecular Formula

C8H10O8

Molecular Weight

234.16 g/mol

InChI

InChI=1S/C8H10O8/c9-5(10)1-3-7(13)15-16-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)

InChI Key

MKTOIPPVFPJEQO-UHFFFAOYSA-N

SMILES

C(CC(=O)OOC(=O)CCC(=O)O)C(=O)O

solubility

0.14 M
MODERATELY SOL IN ALC, ACETONE, SLIGHTLY SOL IN ETHER, INSOLUBLE IN BENZENE, CHLOROFORM
Insoluble in petroleum solvents and benzene
In water, 3.33X10+4 mg/l @ 25 °C

Canonical SMILES

C(CC(=O)OOC(=O)CCC(=O)O)C(=O)O

The exact mass of the compound Succinic acid peroxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.14 mmoderately sol in alc, acetone, slightly sol in ether, insoluble in benzene, chloroforminsoluble in petroleum solvents and benzenein water, 3.33x10+4 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 676. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Disuccinoyl peroxide, Succinic acid peroxide, Succinyl peroxide, Bis(3-carboxypropanoyl) peroxide, Peroxybis(4-oxobutanoic acid)

Purity

≥75%

Package Size

25 g, 100 g

Succinic acid peroxide (CAS 123-23-9), also known as disuccinoyl peroxide, is a specialized, water-soluble diacyl peroxide primarily utilized as a free-radical initiator in aqueous and polar media . Unlike standard aliphatic or aromatic peroxides, its molecular structure features terminal carboxylic acid groups that impart substantial hydrophilicity and enable the generation of reactive carboxyalkyl radicals upon thermal decomposition . With a reliable 10-hour half-life at 66 °C, it provides highly controlled initiation kinetics for emulsion polymerization, the crosslinking of hydrophilic polymers, and the surface functionalization of carbon nanomaterials . For industrial and scientific buyers, its primary value proposition lies in its ability to initiate polymerization in aqueous systems without organic solvents, while simultaneously functionalizing the resulting polymer chains with reactive carboxyl end-groups .

Procurement Fit

Low-to-medium temperature polymerization – Process window aligns with 60–90 °C radical generation range, suitable for controlled exotherm management.
Solid-powder initiator for dry blending – Crystalline high-melting form enables pre-blending with monomers without premature decomposition.
Moderate water solubility – Supports aqueous and emulsion polymerization where radical generation in water phase is required.

Substituting succinic acid peroxide with common industry-standard initiators like benzoyl peroxide (BPO) or inorganic persulfates fundamentally alters process compatibility and end-product performance . BPO is highly hydrophobic, requiring volatile organic solvents or excessive surfactant loading to function in aqueous systems, and it terminates polymer chains with inert, hydrophobic phenyl groups . Conversely, while inorganic persulfates (such as potassium persulfate) are water-soluble, they leave sulfate end-groups that can compromise the long-term stability, moisture resistance, and biocompatibility of certain latexes and hydrogels[1]. Succinic acid peroxide bridges this gap by offering true aqueous solubility while terminating chains with reactive, hydrophilic carboxylic acid groups, enabling subsequent crosslinking or functionalization without the phase-separation issues inherent to BPO [1].

Substitution Risk

Thermal kinetics mismatch

Decomposition half-life temperature differs by 5–7 °C compared to BPO or DLP; substitution shifts radical flux and may alter molecular weight distribution and exotherm profile.

Hazard classification divergence

UN 3102 Type B solid imposes stricter transport and storage obligations than Type C alternatives; a swap without logistics re-validation creates compliance and safety gaps.

Physical state and solubility mismatch

High-melting crystalline powder differs from waxy solids or liquids; direct replacement may disrupt dry-blending or aqueous-phase processes and require formulation rework.

Aqueous Solubility vs. BPO

The procurement of succinic acid peroxide is often justified by its quantifiable performance advantages in aqueous systems compared to standard diacyl peroxides. While benzoyl peroxide (BPO) is practically insoluble in water, requiring organic solvents or heavy surfactant stabilization[1], succinic acid peroxide demonstrates high aqueous solubility due to its terminal carboxyl groups. Quantitative profiling shows succinic acid peroxide achieves a solubility of approximately 33,300 mg/L at 25 °C, representing a >3,600-fold increase over BPO's 9.1 mg/L [1]. This substantial differential allows for the direct, solvent-free initiation of aqueous emulsion polymerizations and hydrogel syntheses.

Evidence DimensionAqueous solubility at 25 °C
Target Compound Data~33,300 mg/L
Comparator Or BaselineBenzoyl peroxide (BPO) at 9.1 mg/L
Quantified Difference>3,600-fold higher aqueous solubility
ConditionsStandard ambient aqueous conditions (25 °C)

Eliminates the need for volatile organic solvents or high surfactant loads in aqueous emulsion polymerization workflows, reducing purification costs.

10-h half-life temp.
Reported
66 °C
Defines a distinct processing window; reactor profiles must be re-engineered for equivalent kinetics.
BPO 73 °C; DLP 61 °C (standard solvent measurement).

Thermal Initiation Advantage

The thermal decomposition profile of an initiator dictates the required process temperature and the risk of monomer degradation. Succinic acid peroxide offers a lower activation threshold compared to the industry benchmark, BPO. Kinetic evaluations establish that succinic acid peroxide achieves a 10-hour half-life at 66 °C[1], whereas BPO requires a temperature of 73 °C to reach the same decomposition rate. This 7 °C reduction in the 10-hour half-life temperature provides formulators with a wider processing window and allows for milder initiation conditions, which is critical when polymerizing temperature-sensitive biological monomers or active pharmaceutical ingredients.

Evidence DimensionTemperature required for a 10-hour half-life (T_1/2 = 10h)
Target Compound Data66 °C
Comparator Or BaselineBenzoyl peroxide (BPO) at 73 °C
Quantified Difference7 °C lower activation temperature for equivalent radical generation rate
ConditionsStandard thermal decomposition assays in solvent

Enables milder polymerization conditions, reducing the risk of thermal degradation for temperature-sensitive monomers or integrated active pharmaceutical ingredients.

Decomposition / SADT
Reported
Decomposition at m.p. 125–133 °C
Higher thermal stability threshold than DLP (SADT 50 °C) impacts cold‑chain logistics and facility design.
Storage below 10 °C mandated; BPO decomposes at 103–105 °C.

Reactive Carboxyl Functionalization

Beyond simple initiation, the choice of peroxide dictates the terminal chemical groups attached to the resulting polymer or functionalized substrate. When used to functionalize single-walled carbon nanotubes (SWNTs), succinic acid peroxide decomposes into carboxyethyl radicals, successfully grafting reactive carboxylic acid groups onto the nanotube sidewalls (yielding approximately 1 functional group per 24 nanotube carbons) [1]. In stark contrast, BPO generates phenyl radicals, which passivate the surface with inert, hydrophobic phenyl rings [1]. The ability of succinic acid peroxide to impart reactive carboxyl sites allows for downstream covalent crosslinking, amidation, or integration into polymer matrices, a capability not achievable when using BPO.

Evidence DimensionTerminal functional groups imparted to the substrate
Target Compound DataCarboxyethyl radicals (yielding reactive carboxylic acid end-groups)
Comparator Or BaselineBenzoyl peroxide (BPO) yielding inert, hydrophobic phenyl end-groups
Quantified DifferenceImparts 1 reactive carboxyl group per 24 nanotube carbons (vs. 0 for BPO)
ConditionsThermal functionalization of Single-Walled Carbon Nanotubes (SWNTs) at 90 °C

Allows direct covalent crosslinking or secondary functionalization (e.g., amidation) of the resulting polymer or composite matrix, crucial for advanced material procurement.

UN transport class
Class‑level
UN 3102, Type B solid
Determines logistics cost, carrier selection, and facility permitting; not equivalent to Type C alternatives.
BPO: UN 3104 Type C; tert‑butyl peroxybenzoate: UN 3103 Type C.
Physical state / solubility
Reported
Crystalline powder; m.p. 125–133 °C; water‑soluble
Enables solid‑state blending and aqueous suspension polymerization where low‑melt or water‑insoluble peroxides phase‑separate.
DLP m.p. 53–55 °C, insoluble; BPO m.p. 103–105 °C, insoluble.

Surfactant-Free Aqueous Emulsion Polymerization

Driven by its >3,600-fold higher aqueous solubility compared to BPO, succinic acid peroxide is a highly effective initiator for synthesizing clean, surfactant-free latexes and waterborne coatings [1]. It allows manufacturers to avoid volatile organic solvents and reduces the need for protective colloids, resulting in final polymer films with improved moisture resistance and optical clarity.

Biomedical Hydrogel Synthesis

The lower 10-hour half-life temperature (66 °C) of succinic acid peroxide enables the polymerization of hydrogels under milder thermal conditions [3]. This is particularly valuable when encapsulating temperature-sensitive active pharmaceutical ingredients (APIs) or biological molecules, while its decomposition into naturally occurring succinic acid derivatives simplifies biocompatibility testing compared to aromatic peroxide residues.

Carbon Nanomaterial Functionalization

Because it generates reactive carboxyethyl radicals rather than inert phenyl rings, succinic acid peroxide is highly effective for the sidewall functionalization of single-walled carbon nanotubes (SWNTs) and graphene [2]. The resulting carboxyl-terminated nanomaterials exhibit vastly improved dispersion in polar solvents and can be directly crosslinked into advanced polymer composites via standard amidation or esterification chemistry[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Low‑to‑medium temp. polymerization
Decomposition kinetics tailored for 60–90 °C range
Exotherm control and molecular weight distribution
Solid‑phase / powder coating systems
High‑melting crystalline solid (m.p. >125 °C)
Dry‑blend dispersion stability and curing uniformity
Aqueous / emulsion polymerization
Moderate water solubility for aqueous‑phase initiation
Latex nucleation, particle size, and surfactant‑free performance
High‑hazard EHS‑managed processes
UN 3102 Type B solid classification
Cold‑chain logistics, carrier qualification, and facility permitting

Physical Description

Succinic acid peroxide is a fine white odorless powder. Used as a polymerization catalyst.

Color/Form

CRYSTALLINE POWDER
Fine white powder

XLogP3

-0.9

Odor

Odorless

Melting Point

127.0 °C
125 °C (decomp)

UNII

45D0BBN3YW

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H242 (14.75%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (14.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

123-23-9

Wikipedia

Disuccinic acid peroxide

Methods of Manufacturing

Produced from succinic anhydride and hydrogen peroxide

General Manufacturing Information

Butanoic acid, 4,4'-dioxybis[4-oxo-: ACTIVE
A stable solid succinyl peroxide composition consists of a water-sol dehydrating agent such as sodium sulfate or magnesium sulfate, which is unreactive to succinyl peroxide, and water, the water being bound to the dehydrating agent as water of hydration. The composition is useful for preparing aq soln having use as disinfecting, sterilizing and (or) antiseptic agents.

Storage Conditions

KEEP WELL CLOSED & PROTECTED FROM LIGHT.
THEY SHOULD BE STORED IN COOL, VENTILATED, ISOLATED AREA AWAY FROM ORGANIC OR OTHER EASILY OXIDIZABLE MATERIALS & AWAY FROM ACUTE FIRE HAZARDS. CONTAINERS SHOULD BE KEPT CLOSED & PLAINLY LABELED. /PEROXIDES, ORGANIC/

Stability Shelf Life

DECOMP GRADUALLY IN LIGHT.

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